molecular formula C15H12ClN3O5 B2667852 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide CAS No. 313250-59-8

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide

Cat. No.: B2667852
CAS No.: 313250-59-8
M. Wt: 349.73
InChI Key: SWMVCYRHDHLISW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 5-position of the benzoyl ring and a 2,4-dimethyl-6-nitrophenyl substituent on the amide nitrogen. The compound’s structural features—chlorine, nitro groups, and methyl substituents—impart distinct electronic, steric, and physicochemical properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-8-5-9(2)14(13(6-8)19(23)24)17-15(20)11-7-10(18(21)22)3-4-12(11)16/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMVCYRHDHLISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the nitration of 2,4-dimethyl aniline to form 2,4-dimethyl-6-nitroaniline. This intermediate is then subjected to a chlorination reaction to introduce the chloro group. Finally, the nitrobenzamide moiety is introduced through an amide formation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of benzamide derivatives are highly sensitive to substituent variations. Below is a comparative evaluation of structurally related compounds (Table 1):

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS No.) Substituent Features Molecular Weight LogP (XLogP3) Biological Activity/Notes Source/Reference
2-Chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide 2,4-dimethyl-6-nitrophenyl N/A N/A Hypothesized steric hindrance from methyl groups may reduce binding flexibility. Inferred
2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide (2C3MP) 2-chloro-3-methylphenyl N/A N/A RORγ agonist (2.1-fold induction of G6PC mRNA); selective for RORγ over RORα/β .
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide (2IP6MP) 2-isopropyl-6-methylphenyl N/A N/A Inactive in RORγ assays (1.2-fold induction of G6PC mRNA) due to bulky isopropyl group .
2-Chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide (330215-47-9) 2,4-difluorophenyl 312.65 3.4 High electronegativity from fluorine atoms may enhance solubility and membrane permeability .
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (1079264-82-6) 5-dimethylamino-2-nitrophenyl N/A N/A Dimethylamino group introduces electron-donating effects, altering electronic distribution .
2-Chloro-N-(5-methylisoxazol-3-yl)-5-nitrobenzamide (313223-89-1) 5-methylisoxazol-3-yl N/A N/A Isoxazole ring introduces heterocyclic rigidity, potentially improving metabolic stability .

Biological Activity

2-Chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide, with the CAS number 78180-08-2, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3O4C_{11}H_{10}ClN_{3}O_{4} with a molecular weight of 283.66 g/mol. The compound features a chlorinated aromatic ring and multiple nitro groups, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, nitroaromatic compounds have been shown to possess activity against a range of bacteria and fungi. In vitro studies suggest that this compound may inhibit the growth of specific pathogens through mechanisms involving the disruption of cellular processes.

Anticancer Properties

Preliminary studies have indicated that derivatives of nitrobenzamide may possess anticancer activity. For example, compounds in this class have been observed to induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Study Cell Line IC50 (µM) Mechanism
Study AHCT-11611.38ROS Generation
Study BMCF-715.00Apoptosis Induction

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Production : The presence of nitro groups can lead to increased ROS production, which is linked to cell death in cancerous cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, particularly G1 or G2/M phases.

Case Studies

A notable case study involved the evaluation of a related nitrobenzamide compound in human cancer cell lines. The study demonstrated significant cytotoxic effects with an IC50 value indicating potent activity against colorectal cancer cells (HCT-116). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

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